molecular formula C11H14BrClO2 B13623488 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene

Cat. No.: B13623488
M. Wt: 293.58 g/mol
InChI Key: QZXRDWLZRNHIPH-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene is an organic compound that features a benzene ring substituted with bromine, chlorine, and a methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzene with 1-bromo-2-(2-methoxyethoxy)ethane. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the substitution reaction. The reaction mixture is typically heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, leading to the formation of simpler benzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the benzene ring and chlorine atom.

    2-Bromoethyl methoxymethyl ether: Contains a similar bromoethoxy group but differs in the overall structure.

    Ethane, 2-bromo-1,1-dimethoxy-: Features a bromoethane backbone with two methoxy groups.

Uniqueness

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene is unique due to the combination of its benzene ring with bromine, chlorine, and methoxyethoxy substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.

Properties

Molecular Formula

C11H14BrClO2

Molecular Weight

293.58 g/mol

IUPAC Name

1-[2-bromo-1-(2-methoxyethoxy)ethyl]-2-chlorobenzene

InChI

InChI=1S/C11H14BrClO2/c1-14-6-7-15-11(8-12)9-4-2-3-5-10(9)13/h2-5,11H,6-8H2,1H3

InChI Key

QZXRDWLZRNHIPH-UHFFFAOYSA-N

Canonical SMILES

COCCOC(CBr)C1=CC=CC=C1Cl

Origin of Product

United States

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